molecular formula C8H6F3NO2 B13669147 3-(2,2,2-Trifluoroethoxy)picolinaldehyde

3-(2,2,2-Trifluoroethoxy)picolinaldehyde

Cat. No.: B13669147
M. Wt: 205.13 g/mol
InChI Key: XRYHUNYBAMRNGV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)picolinaldehyde is a fluorinated pyridine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the picolinaldehyde scaffold. The aldehyde functional group at the 2-position of the pyridine ring renders it reactive in condensation and nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis . The trifluoroethoxy group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and influencing its interactions with biological targets .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-3-12-6(7)4-13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHUNYBAMRNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the reaction of 3-hydroxypicolinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoroethoxy-substituted alcohols, acids, and other derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)picolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethoxy)picolinaldehyde exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position(s) Functional Groups Key Properties/Applications Reference
This compound C₈H₆F₃NO₂ 3-OCH₂CF₃, 2-CHO Aldehyde, trifluoroethoxy High reactivity in Schiff base formation; agrochemical intermediates
3-Methoxy-6-(trifluoromethyl)picolinaldehyde C₈H₆F₃NO₂ 3-OCH₃, 6-CF₃, 2-CHO Aldehyde, methoxy, trifluoromethyl Enhanced lipophilicity; drug discovery intermediates
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO 5-CF₃, 2-CHO Aldehyde, trifluoromethyl Electron-deficient aldehyde; catalyst in asymmetric synthesis
6-(2,2,2-Trifluoroethoxy)picolinic acid C₈H₆F₃NO₃ 6-OCH₂CF₃, 2-COOH Carboxylic acid, trifluoroethoxy Herbicide development; metal chelation
3-(2,2,2-Trifluoroethoxy)aniline C₈H₆F₃NO 3-OCH₂CF₃, 1-NH₂ Amine, trifluoroethoxy Intermediate for dyes and pharmaceuticals

Reactivity and Functional Group Influence

  • Aldehyde vs. Carboxylic Acid/Amine : Unlike 6-(2,2,2-Trifluoroethoxy)picolinic acid (carboxylic acid) or 3-(2,2,2-Trifluoroethoxy)aniline (amine), the aldehyde group in this compound enables participation in condensation reactions (e.g., forming hydrazones or imines), critical for constructing heterocyclic scaffolds .
  • Trifluoroethoxy vs. Trifluoromethyl/Methoxy : The trifluoroethoxy group (-OCH₂CF₃) offers greater steric bulk and polarity compared to trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. This increases solubility in polar solvents and improves resistance to oxidative metabolism .

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